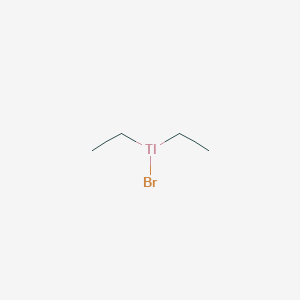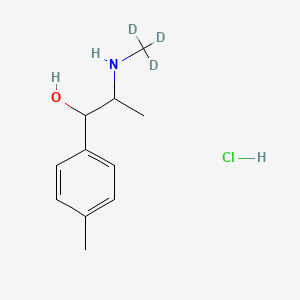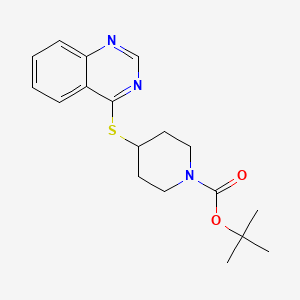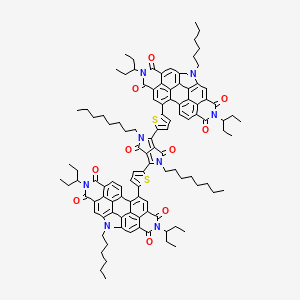![molecular formula C11H18O3 B11939387 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 104178-62-3](/img/structure/B11939387.png)
3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- is a synthetic organic compound with the molecular formula C11H18O3 and a molecular weight of 198.264 g/mol . This compound is characterized by the presence of a hexynol backbone with a tetrahydro-2H-pyran-2-yloxy substituent. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 3-hexyn-1-ol with tetrahydro-2H-pyran-2-ol under specific conditions. The reaction is catalyzed by acids such as p-toluenesulfonic acid, which facilitates the formation of the tetrahydropyranyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the tetrahydropyranyl group can act as a protecting group, preventing unwanted reactions during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Hexyn-1-ol: Lacks the tetrahydropyranyl group, making it less versatile in certain synthetic applications.
6-[(3,4,5,6-Tetrahydro-2H-pyran-2-yl)oxy]hexanal: Similar structure but with an aldehyde group instead of an alcohol.
2-[(6-(tetrahydro-2H-pyran-2-yloxy)-4-hexynyl)oxy]tetrahydro-2H-pyran: Contains additional tetrahydropyranyl groups, increasing its complexity.
Uniqueness
3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its combination of an alkyne group and a tetrahydropyranyl ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
104178-62-3 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
6-(oxan-2-yloxy)hex-3-yn-1-ol |
InChI |
InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11-12H,3-10H2 |
Clave InChI |
QMQGBJJCXLMPNY-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)

![Dibenzo[b,d]furan-2-yl(phenyl)methanone](/img/structure/B11939343.png)



![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)


